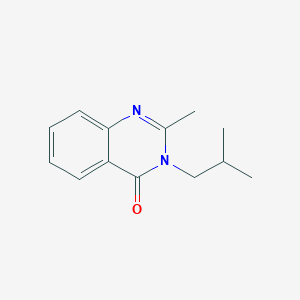

![molecular formula C19H22N2O4 B5655654 3-[2-oxo-2-(1H-spiro[azepane-4,2'-chromen]-1-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B5655654.png)

3-[2-oxo-2-(1H-spiro[azepane-4,2'-chromen]-1-yl)ethyl]-1,3-oxazolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of structurally related spirooxazolidinones and chromene-based compounds involves various innovative approaches. For example, a direct, short chiral synthesis of a selective alpha7 nicotinic receptor agonist, demonstrating the utility of dianion attack strategies on quinuclidin-3-one, followed by diastereomeric separation techniques (Macor et al., 2004). Another study highlights the first formal [3 + 2] cycloaddition reaction of azaoxyallyl cations with cyclic ketones, yielding a variety of spiro-4-oxazolidinones under mild conditions (Shao et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds in the spirooxazolidinone family has been extensively studied, demonstrating the importance of X-ray crystallography in confirming configurations and understanding stereochemistry. Techniques such as single-crystal X-ray diffraction have been pivotal in determining the precise structures of these compounds, allowing for a deeper understanding of their chemical behavior and potential applications (Vetyugova et al., 2018).

Chemical Reactions and Properties

Spirooxazolidinones and related compounds undergo a variety of chemical reactions, showcasing their versatility. Cycloaddition reactions, for example, have been utilized to construct polycyclic spirooxindole-chromane adducts with high yields and excellent stereoselectivities, illustrating the compounds' reactivity and potential for generating complex molecular architectures (Wu et al., 2018).

Physical Properties Analysis

The physical properties of spirooxazolidinones, including solubility, melting points, and crystal structures, are crucial for their application in chemical synthesis and drug design. The stability of these compounds in air and their solubility in organic solvents have been emphasized in studies, highlighting the importance of these properties in the practical use of spirooxazolidinones (Sun et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity towards nucleophiles, electrophiles, and various chemical reagents, define the utility of spirooxazolidinones in organic synthesis and medicinal chemistry. The regio- and stereoselectivity of these compounds in reactions are of particular interest, as demonstrated by their behavior in 1,3-dipolar cycloaddition reactions, providing insight into their chemical versatility and potential for creating diverse molecular structures (Korotaev et al., 2017).

Propriétés

IUPAC Name |

3-(2-oxo-2-spiro[azepane-4,2'-chromene]-1-ylethyl)-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4/c22-17(14-21-12-13-24-18(21)23)20-10-3-7-19(9-11-20)8-6-15-4-1-2-5-16(15)25-19/h1-2,4-6,8H,3,7,9-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVBCITBZMJPOEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCN(C1)C(=O)CN3CCOC3=O)C=CC4=CC=CC=C4O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-oxo-2-(1H-spiro[azepane-4,2'-chromen]-1-yl)ethyl]-1,3-oxazolidin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{1-butyl-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}-2-methylpyrimidine](/img/structure/B5655571.png)

![4-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5655573.png)

![2-butyl-N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-1,3-benzoxazole-5-carboxamide](/img/structure/B5655593.png)

![1-{2-[1-(cyclohexylmethyl)-3-isobutyl-1H-1,2,4-triazol-5-yl]ethyl}-1H-tetrazole](/img/structure/B5655609.png)

![(4aR*,8aR*)-4a-hydroxy-N,N-dimethyl-7-{5-[(methylthio)methyl]-2-furoyl}octahydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B5655615.png)

![5-(2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}propanoyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5655617.png)

![3-{(3R*,4S*)-1-[(1-methyl-1H-indol-3-yl)carbonyl]-4-morpholin-4-ylpiperidin-3-yl}propan-1-ol](/img/structure/B5655629.png)

![5,6,7-trimethyl-2-phenyl-2,6-dihydro-3H-pyrazolo[3,4-b]pyrrolo[3,4-e]azepin-3-one](/img/structure/B5655634.png)

![1-{2-[4-(3-furoyl)-1,4-diazepan-1-yl]-2-oxoethyl}-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5655639.png)

![2-[(2-cyclopropyl-2-oxoethyl)thio]-4,5,6-trimethylnicotinonitrile](/img/structure/B5655644.png)

![2-(2,4-dichlorophenoxy)-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]acetamide](/img/structure/B5655658.png)